An In-depth Technical Guide to Tert-butyl N-(2-hydroxypropyl)carbamate
An In-depth Technical Guide to Tert-butyl N-(2-hydroxypropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(2-hydroxypropyl)carbamate, a carbamate ester, serves as a crucial building block and intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group, which is instrumental in multi-step syntheses of more complex molecules by selectively masking a primary amine. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant analytical data.
Chemical Properties and Identifiers
Tert-butyl N-(2-hydroxypropyl)carbamate is a stable organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value |
| IUPAC Name | tert-butyl N-(2-hydroxypropyl)carbamate[1] |
| Synonyms | 1-(Boc-amino)-2-propanol, 1-(tert-Butoxycarbonylamino)-2-propanol, N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester |
| CAS Number | 95656-86-3[1] |
| Molecular Formula | C8H17NO3[1] |
| Molecular Weight | 175.23 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Synthesis
The synthesis of tert-butyl N-(2-hydroxypropyl)carbamate is typically achieved through the N-protection of 1-amino-2-propanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.
Experimental Protocol: Synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate
Materials:
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1-Amino-2-propanol
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base
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Solvent: A mixture of 1,4-dioxane and water is commonly used[2]
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Chloroform or other suitable organic solvent for extraction
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Anhydrous sodium sulfate (Na₂SO₄) for drying
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Hexanes and Ethyl Acetate for recrystallization/purification[2]
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1-amino-2-propanol in a 2:1 mixture of 1,4-dioxane and water.
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Addition of Base: Add sodium bicarbonate to the solution.
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Cooling: Cool the reaction mixture in an ice-water bath to 0°C.
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Addition of Boc₂O: With vigorous stirring, add di-tert-butyl dicarbonate to the cooled mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
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Extract the aqueous residue with chloroform or another suitable organic solvent.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Purification:
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Filter the dried organic solution and concentrate under reduced pressure to yield the crude product as an oil.
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For further purification, the oil can be triturated with cold hexanes to induce crystallization or purified by column chromatography on silica gel.[2]
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Synthesis Workflow
Caption: General workflow for the synthesis of Tert-butyl N-(2-hydroxypropyl)carbamate.
Analytical Data
Comprehensive analytical data is crucial for the characterization and quality control of tert-butyl N-(2-hydroxypropyl)carbamate.
| Analytical Technique | Expected Data |
| ¹H NMR | Spectral data will show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the propyl chain, and the NH and OH protons. |
| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the propyl chain. |
| IR Spectroscopy | Key absorption bands will be observed for the N-H and O-H stretching (broad), C-H stretching, and the C=O stretching of the carbamate group. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Note: Specific spectral data can be found in databases such as PubChem and SpectraBase.
Applications in Research and Drug Development
Tert-butyl N-(2-hydroxypropyl)carbamate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The Boc protecting group can be readily removed under acidic conditions, revealing the primary amine for further functionalization. This strategy is widely employed in the synthesis of:
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Chiral amines and amino alcohols: These are important components of many pharmaceutical compounds.
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Peptidomimetics: The synthesis of peptide-like structures with modified backbones.
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Hetereocyclic compounds: The introduction of the aminopropyl side chain is a key step in the synthesis of various nitrogen-containing heterocycles.
Safety and Handling
According to available safety data, tert-butyl N-(2-hydroxypropyl)carbamate is classified as acutely toxic if swallowed.[1]
Precautionary Measures:
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Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.
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Storage: Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and ignition sources.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
